molecular formula C9H6F2N2O B055549 5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde CAS No. 118469-25-3

5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde

Cat. No.: B055549
CAS No.: 118469-25-3
M. Wt: 196.15 g/mol
InChI Key: WXUABYQABLFAEC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C9H7F2N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-difluoro-1-methylbenzimidazole with formylating agents to introduce the aldehyde group at the 2-position . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-1-methylbenzimidazole-2-carbaldehyde is unique due to the presence of both fluorine atoms and the aldehyde group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the aldehyde group allows for further functionalization .

Properties

IUPAC Name

5,6-difluoro-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-13-8-3-6(11)5(10)2-7(8)12-9(13)4-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUABYQABLFAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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